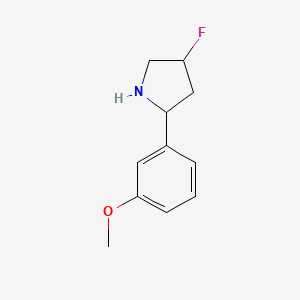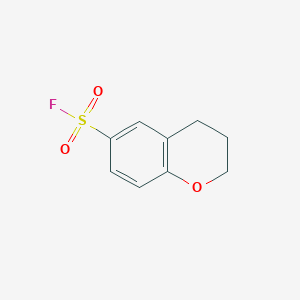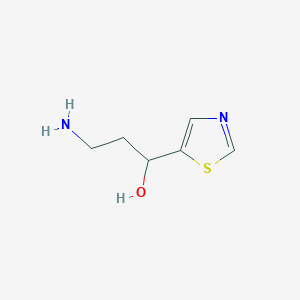![molecular formula C5H4ClF3N2O4S B13171617 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride is a chemical compound with significant interest in various scientific fields due to its unique structural features and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-oxadiazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield dihydro-oxadiazole derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., pyridine) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in acidic or basic medium.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules selectively.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, facilitating its interaction with nucleophilic sites on biomolecules or other substrates. This reactivity is crucial for its applications in modifying biomolecules and synthesizing complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride
- 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl fluoride
Uniqueness
Compared to similar compounds, 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride exhibits unique reactivity due to the presence of the oxadiazole ring, which imparts distinct electronic properties. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C5H4ClF3N2O4S |
|---|---|
Molekulargewicht |
280.61 g/mol |
IUPAC-Name |
2-[2-oxo-5-(trifluoromethyl)-1,3,4-oxadiazol-3-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C5H4ClF3N2O4S/c6-16(13,14)2-1-11-4(12)15-3(10-11)5(7,8)9/h1-2H2 |
InChI-Schlüssel |
WQUZYXJMKHQZAE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)Cl)N1C(=O)OC(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)



![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)







